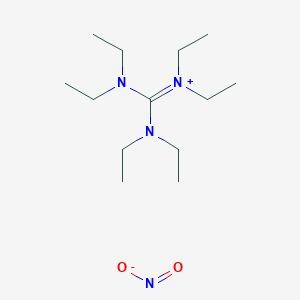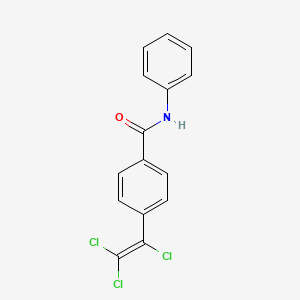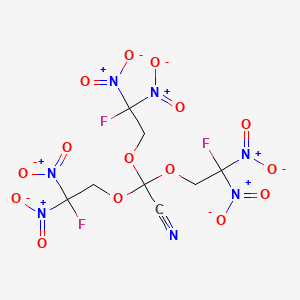
Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile is a high-density, insensitive energetic material. This compound is part of a class of fluoronitro compounds known for their applications in energetic materials science. The incorporation of fluorine into nitrated molecules significantly improves their thermal and chemical stability, compatibility with other ingredients of propellants or explosives, and safety profile .
Preparation Methods
The synthesis of Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile involves the reaction of cyanuric chloride with fluorodinitroethanol in methylene chloride in the presence of pyridine. This reaction yields the target compound as a viscous yellow oil with a 38% yield . The process is characterized by prolonged refluxing of the mixture, which ensures the formation of the desired product .
Chemical Reactions Analysis
Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form higher oxidation state products or reduced to form lower oxidation state products .
Scientific Research Applications
Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile has several scientific research applications, particularly in the field of energetic materials. Its high density and excellent thermal stability make it a promising ingredient for composite propellants, explosives, and pyrotechnics . The compound’s unique properties also make it suitable for use in metallized formulations, where it can enhance the performance and safety of the final product .
Mechanism of Action
The mechanism of action of Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile involves the interaction of its fluoronitro groups with molecular targets. The incorporation of fluorine into the nitrated molecule improves its thermal and chemical stability, which in turn enhances its performance in energetic applications . The compound’s molecular structure allows it to release energy efficiently when subjected to external stimuli, such as heat or shock .
Comparison with Similar Compounds
Tris(2-fluoro-2,2-dinitroethoxy)acetonitrile can be compared with other similar compounds, such as 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine. Both compounds contain fluoronitro groups, which contribute to their high density and thermal stability . this compound is unique in its specific molecular structure, which provides distinct advantages in certain applications . Other similar compounds include bis(2-fluoro-2,2-dinitroethoxy)acetonitrile and 5,7-diamino-2-nitro-1,2,4-triazolo[1,5-a]-1,3,5-triazine .
Properties
CAS No. |
88262-49-1 |
|---|---|
Molecular Formula |
C8H6F3N7O15 |
Molecular Weight |
497.17 g/mol |
IUPAC Name |
2,2,2-tris(2-fluoro-2,2-dinitroethoxy)acetonitrile |
InChI |
InChI=1S/C8H6F3N7O15/c9-5(13(19)20,14(21)22)2-31-8(1-12,32-3-6(10,15(23)24)16(25)26)33-4-7(11,17(27)28)18(29)30/h2-4H2 |
InChI Key |
YPLCUYVPLDPEKS-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(C#N)(OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


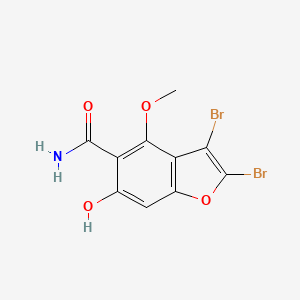

![1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene](/img/structure/B14382770.png)
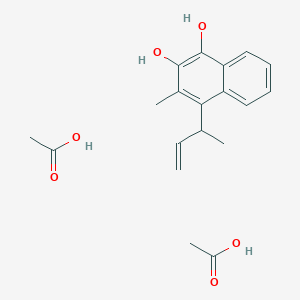

![16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane](/img/structure/B14382802.png)
![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
![1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene](/img/structure/B14382815.png)
![1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B14382818.png)

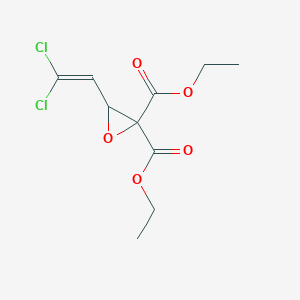
![3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one](/img/structure/B14382843.png)
